The compound is primarily categorized under organic compounds with triazole rings, which are five-membered aromatic heterocycles containing three nitrogen atoms. Its derivatives are often explored for their pharmacological properties.
The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with 1H-1,2,4-triazole. Here are the key methods and parameters involved in its synthesis:
This compound's synthesis has been documented in various studies focusing on its biological evaluation and applications .
The molecular structure of 4-(1H-1,2,4-triazol-1-yl)butanoic acid features a triazole ring attached to a butanoic acid moiety.
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .
4-(1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action for 4-(1H-1,2,4-triazol-1-yl)butanoic acid largely pertains to its interactions with biological targets.
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism involves:
In vitro studies have demonstrated varying IC50 values for different derivatives, suggesting that structural modifications can enhance biological activity .
The physical and chemical properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid are critical for understanding its behavior in different environments.
Property | Value |
---|---|
Melting Point | Not well-documented |
Solubility | Soluble in water |
pKa | Approximately 5.0 |
Stability | Stable under normal conditions |
The solubility in water indicates potential for biological applications where aqueous environments are prevalent.
The applications of 4-(1H-1,2,4-triazol-1-yl)butanoic acid span several scientific fields:
This compound's unique structure allows it to interact with various biological targets, making it a valuable asset in drug development and research initiatives.
4-(1H-1,2,4-Triazol-1-yl)butanoic acid is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol for the free acid. Its hydrochloride salt form (CAS 1255718-20-7) has the formula C₆H₁₀ClN₃O₂ and a molecular weight of 191.62 g/mol [2] [4]. The structure consists of a 1,2,4-triazole ring linked to the C4 position of a butanoic acid chain. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula (acid) | C₆H₉N₃O₂ |
Molecular Weight (acid) | 155.16 g/mol |
Molecular Formula (HCl salt) | C₆H₁₀ClN₃O₂ |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 65.5 Ų |
The butanoic acid spacer provides conformational flexibility, allowing the triazole ring to adopt orientations essential for binding biological targets. The carboxylic acid moiety enables salt formation, enhances water solubility, and permits derivatization into esters or amides for prodrug strategies [4] [8].
The chemistry of triazoles originated with Julius Arnold’s synthesis of 1,2,4-triazole in 1885, but significant interest surged in the mid-20th century with the discovery of antifungal azoles. The 1,2,4-triazole scaffold gained prominence due to:
4-(1H-1,2,4-Triazol-1-yl)butanoic acid represents an innovation in triazole design—introducing a flexible carboxylic acid-tethered chain. This structure diverges from early rigid triazole-carbonyl derivatives (e.g., triazole-containing amino acids like 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, CAS 1016503-66-4) [10]. The butanoic acid linker enables modular integration into larger pharmacophores, as demonstrated in URAT1 inhibitors where it replaced thiophene carboxylates [8].
Table 2: Evolution of Key Triazole-Butanoic Acid Derivatives
Compound | Structural Feature | Significance |
---|---|---|
1H-1,2,4-Triazole (parent) | No side chain | Foundational heterocycle |
3-(1H-1,2,4-Triazol-1-yl)butanoic acid (CAS 801228-15-9) | Triazole at C3 of butanoic acid | Early carboxylic acid derivative |
4-(1H-1,2,4-Triazol-1-yl)butanoic acid | Triazole at terminal carbon | Optimized linker length for bioactivity |
Triazole derivatives are pivotal in medicinal chemistry due to their privileged pharmacokinetic profiles and target versatility. 4-(1H-1,2,4-Triazol-1-yl)butanoic acid exemplifies this through:
Uricosuric Applications
The compound is a key intermediate in synthesizing flexible URAT1 inhibitors for gout treatment. Researchers replaced the sulfur atom in lesinurad (a clinical URAT1 inhibitor) with a methylene group (-CH₂-), yielding analogs with 31-fold enhanced potency (IC₅₀ = 0.23 μM vs. lesinurad’s 7.18 μM) [8]. The butanoic acid chain mimics the carboxylate pharmacophore of uricosurics while the triazole engages in π-stacking with URAT1 transmembrane domains.
Antifungal and Antibacterial Scaffolds
1,2,4-Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. While clinical antifungals like voriconazole use shorter links, the butanoic acid chain in 4-(1H-1,2,4-triazol-1-yl)butanoic acid enables conjugation to lipophilic groups, improving membrane penetration . Hybrid derivatives exhibit activity against resistant Candida and Aspergillus strains .
Chemical Biology Tools
The carboxylic acid allows covalent coupling to peptides, nanoparticles, or fluorophores via amide bonds. For example:
Table 3: Biological Activities of Triazole-Butanoic Acid Derivatives
Derivative | Biological Target | Reported Activity |
---|---|---|
1q (lesinurad analog) | URAT1 transporter | IC₅₀ = 0.23 μM |
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanoic acid | Fungal CYP51 | In vitro growth inhibition |
2-(Propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid | Bacterial enzymes | Screening compound for MDR pathogens |
Synthetic accessibility further bolsters its utility: The hydrochloride salt (marketed by Sigma-Aldrich and BLD Pharmatech) is a stable solid suitable for nucleophilic reactions at the triazole ring or carboxylate [2] [4]. Current research explores its integration into PROTACs and metalloenzyme inhibitors, leveraging its dual coordination sites .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4